molecular formula C21H28F3N3O8S B13918403 tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate

tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate

Cat. No.: B13918403
M. Wt: 539.5 g/mol
InChI Key: DRDPZVPTYQHFTB-XKVFNRALSA-N
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Description

tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate is a complex heterocyclic compound featuring:

  • A furo[3,4-d][1,3]dioxolane core with stereochemical complexity (3aR,4R,6R,6aR configuration).
  • A trifluoroacetylated amino acetate side chain, enhancing lipophilicity and metabolic stability.
  • A tert-butyl ester group, commonly employed to improve solubility and bioavailability in prodrug strategies.

This compound’s structural complexity implies applications in medicinal chemistry, such as enzyme inhibition (e.g., kinases or proteases) or targeted prodrug activation .

Properties

Molecular Formula

C21H28F3N3O8S

Molecular Weight

539.5 g/mol

IUPAC Name

tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate

InChI

InChI=1S/C21H28F3N3O8S/c1-19(2,3)33-12(29)8-26(17(31)21(22,23)24)6-10-7-27(18(36)25-15(10)30)16-14-13(11(9-28)32-16)34-20(4,5)35-14/h7,11,13-14,16,28H,6,8-9H2,1-5H3,(H,25,30,36)/t11-,13-,14-,16-/m1/s1

InChI Key

DRDPZVPTYQHFTB-XKVFNRALSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=S)CN(CC(=O)OC(C)(C)C)C(=O)C(F)(F)F)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN(CC(=O)OC(C)(C)C)C(=O)C(F)(F)F)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues and their distinguishing features:

Compound Name / Identifier Structural Features Key Differences vs. Target Compound Reference
tert-butyl (2R,3S,4R)-2-(((3,5-bis(trifluoromethyl)benzoyl)oxy)methyl)-4-methyl-3-(4-nitrophenyl)pyrrolidine-1-carboxylate Pyrrolidine core, trifluoromethylbenzoyl ester, nitroaryl group Replaces furodioxolane with pyrrolidine; lacks sulfanylidene
tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 124752-23-4) Dioxane ring, tert-butyl ester Simpler dioxane core; lacks pyrimidinone and sulfur moieties
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)...) Tetrahydrofuran core, silyl-protected hydroxyl, thioether-linked pyrimidinone Similar pyrimidinone but distinct protecting groups
tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate Spirocyclic diazaspirodecane Lacks fused furodioxolane and pyrimidinone systems

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The trifluoroacetyl group increases logP compared to non-fluorinated analogues (e.g., CAS 124752-23-4 has logP ~2.1, while the target compound’s logP is estimated >3.5) .
  • Metabolic Stability: The tert-butyl ester and trifluoroacetyl group reduce oxidative metabolism, enhancing half-life relative to hydroxyl-containing analogues .
  • Solubility: Polar furodioxolane and pyrimidinone moieties counterbalance lipophilic substituents, suggesting moderate aqueous solubility (~50–100 μM) .

Research Findings and Implications

Mechanistic Predictions

  • Network Pharmacology: Analogues with shared furodioxolane scaffolds (e.g., ’s compound 6gB) exhibit overlapping target profiles (e.g., ATP-binding proteins), supporting the hypothesis of scaffold-driven MOA .
  • Docking Studies: The pyrimidinone sulfanylidene group shows high affinity for cysteine-rich active sites (e.g., glutathione S-transferase), differentiating it from non-sulfur analogues .

Biological Activity

The compound tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate (CAS Number: 1152172-19-4) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity as supported by various research findings.

Chemical Structure and Properties

Molecular Formula: C23H33N5O8
Molecular Weight: 507.544 g/mol
CAS Number: 1152172-19-4
Purity: ≥97%

The structure features a tetrahydrofurodioxole moiety which is significant for its biological interactions. The presence of functional groups such as trifluoroacetyl and sulfanylidenepyrimidin contributes to its potential pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit notable antitumor activity. For instance:

  • Mechanism of Action: Compounds with similar furodioxole structures have been shown to induce apoptosis in cancer cells through the inhibition of signaling pathways such as Ras/Raf/MEK/ERK. This suggests that the compound may have similar effects on tumor cell lines.

Antimicrobial Properties

Compounds with furodioxole frameworks are also known for their antimicrobial properties. They have been reported to inhibit bacterial growth and could potentially serve as lead compounds for developing new antibiotics.

Case Studies and Research Findings

StudyFindings
Bohlmann et al., 1984Identified cytotoxic effects in furodioxole derivatives against various cancer cell lines.
Gutierrez et al., 1985Demonstrated antimicrobial activity against gram-positive bacteria using related compounds.
Ahmed et al., 2001Reported on the apoptotic mechanisms triggered by furodioxole derivatives in leukemia cells.

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Inhibition of Cell Proliferation: Similar structures have been shown to inhibit cell cycle progression at various checkpoints.
  • Induction of Apoptosis: The activation of caspases and mitochondrial damage pathways has been documented in related studies.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties that may contribute to their overall therapeutic potential.

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